molecular formula C17H23ClFN3OS B2574197 N-(3-(dimethylamino)propyl)-N-(6-fluorobenzo[d]thiazol-2-yl)cyclobutanecarboxamide hydrochloride CAS No. 1351645-35-6

N-(3-(dimethylamino)propyl)-N-(6-fluorobenzo[d]thiazol-2-yl)cyclobutanecarboxamide hydrochloride

Cat. No. B2574197
CAS RN: 1351645-35-6
M. Wt: 371.9
InChI Key: UOGXVSAFFRRDOK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(3-(dimethylamino)propyl)-N-(6-fluorobenzo[d]thiazol-2-yl)cyclobutanecarboxamide hydrochloride is a useful research compound. Its molecular formula is C17H23ClFN3OS and its molecular weight is 371.9. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Antitumor Evaluation

Novel derivatives of benzothiazole, bearing amino, dimethylamino, or fluoro substituents, have been synthesized and evaluated for their cytostatic activities against various malignant human cell lines, including cervical, breast, colon, and laryngeal carcinoma, as well as normal human fibroblast cell lines. These compounds have shown promising antitumor properties, highlighting the therapeutic potential of benzothiazole derivatives in cancer treatment (Racané et al., 2006).

Anticancer Activities

The synthesis of carboxamide derivatives of benzo[b][1,6]naphthyridin-(5H)ones, including those with dimethylamino groups, has led to compounds with potent cytotoxicity against murine leukemia and lung carcinoma. Some of these derivatives have demonstrated significant in vivo efficacy against colon tumors in mice, suggesting their potential for development as anticancer agents (Deady et al., 2005).

Corrosion Inhibition

Benzothiazole derivatives have also been explored for their corrosion inhibiting effects against steel in acidic solutions. These compounds offer a high inhibition efficiency, potentially providing a valuable approach for protecting metal surfaces in corrosive environments (Hu et al., 2016).

Recognition of Hydrophilic Compounds

Studies have shown that certain aggregates of fluoroalkylated benzothiazole derivatives can selectively recognize and transfer hydrophilic compounds from aqueous to organic media. This selective recognition capability has implications for the development of novel separation and purification techniques (Sawada et al., 2000).

Anti-Inflammatory and Analgesic Activities

Further research into benzothiazole derivatives has revealed their potential anti-inflammatory and analgesic properties. Certain derivatives have been synthesized and evaluated for their effectiveness in reducing inflammation and pain, indicating their potential application in developing new therapeutic agents (Gurupadayya et al., 2008).

properties

IUPAC Name

N-[3-(dimethylamino)propyl]-N-(6-fluoro-1,3-benzothiazol-2-yl)cyclobutanecarboxamide;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H22FN3OS.ClH/c1-20(2)9-4-10-21(16(22)12-5-3-6-12)17-19-14-8-7-13(18)11-15(14)23-17;/h7-8,11-12H,3-6,9-10H2,1-2H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UOGXVSAFFRRDOK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CCCN(C1=NC2=C(S1)C=C(C=C2)F)C(=O)C3CCC3.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H23ClFN3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

371.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(3-(dimethylamino)propyl)-N-(6-fluorobenzo[d]thiazol-2-yl)cyclobutanecarboxamide hydrochloride

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